N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide
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Overview
Description
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is a chemical compound with the molecular formula C20H24N2O4S. It is known for its unique structure, which includes an acetylamino group, a sulfonyl group, and a hexanamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-aminophenylhexanamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(aminophenyl)sulfonyl]phenyl}hexanamide): Similar structure but lacks the acetyl group.
N-(4-{[4-(methylamino)phenyl]sulfonyl}phenyl)hexanamide: Similar structure with a methylamino group instead of an acetylamino group.
Uniqueness
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfonylphenyl]hexanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-4-5-6-20(24)22-17-9-13-19(14-10-17)27(25,26)18-11-7-16(8-12-18)21-15(2)23/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
GBALXRDGGALXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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